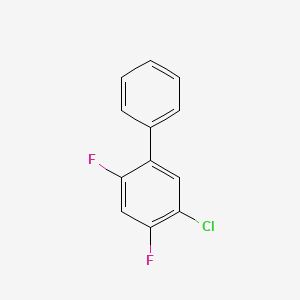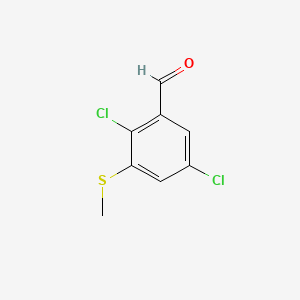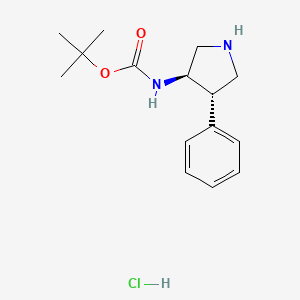
1,3-dimethyl-2-(morpholine-4-carbonyl)-6,7-dihydro-5H-indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- is a complex organic compound that belongs to the class of indole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired functionalization of the indole ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions with optimized conditions for yield and purity. The choice of solvents, sequence of reagent addition, and reaction temperature are critical factors in scaling up the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Aplicaciones Científicas De Investigación
4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydro-4-oxoindole: Another indole derivative with similar structural features.
1,5,6,7-Tetrahydro-4H-indol-4-one: A closely related compound used in similar applications.
Uniqueness
Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .
Propiedades
Número CAS |
84990-23-8 |
|---|---|
Fórmula molecular |
C15H20N2O3 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-(morpholine-4-carbonyl)-6,7-dihydro-5H-indol-4-one |
InChI |
InChI=1S/C15H20N2O3/c1-10-13-11(4-3-5-12(13)18)16(2)14(10)15(19)17-6-8-20-9-7-17/h3-9H2,1-2H3 |
Clave InChI |
RANXZJNGHYJNFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C(=O)CCC2)C)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


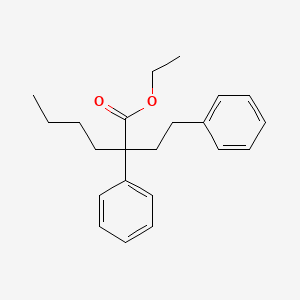
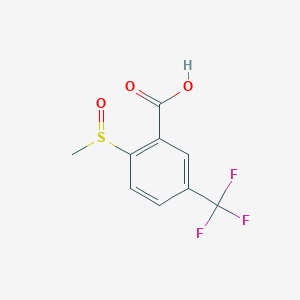
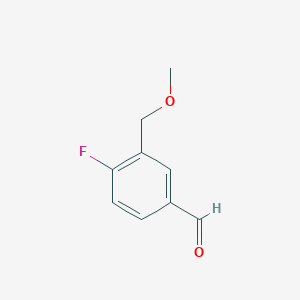

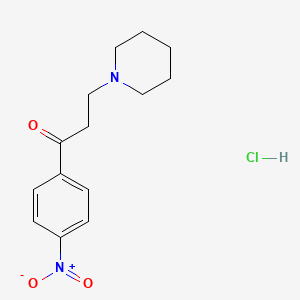
![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)
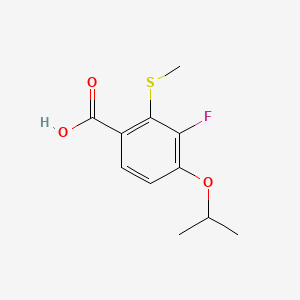

![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)
